Functional Selectivity: dFBr vs. Other α4β2 PAMs in Modulating Receptor Isoforms
Desformylflustrabromine (dFBr) potentiates both high-sensitivity (HS) (α4)2(β2)3 and low-sensitivity (LS) (α4)3(β2)2 α4β2 nAChR isoforms. This contrasts with the α4β2 PAM NS9283, which demonstrates selectivity for the 3α:2β (LS) stoichiometry and does not modulate the 2α:3β (HS) receptor [1]. This broader isoform modulation by dFBr may be critical in native tissues where both stoichiometries coexist.
| Evidence Dimension | Modulation of α4β2 nAChR stoichiometric isoforms (HS vs. LS) |
|---|---|
| Target Compound Data | Potentiation observed for both HS (α4)2(β2)3 and LS (α4)3(β2)2 isoforms |
| Comparator Or Baseline | NS9283: Potentiates LS (3α:2β) but not HS (2α:3β) isoform |
| Quantified Difference | Qualitative difference in isoform selectivity profile |
| Conditions | Electrophysiology on nAChRs expressed in Xenopus laevis oocytes (dFBr) and HEK293 cells (NS9283) |
Why This Matters
For researchers investigating nAChRs in native or complex systems, dFBr ensures modulation of the entire α4β2 receptor population, whereas NS9283 may yield incomplete or isoform-biased results.
- [1] Grupe M, et al. A positive allosteric modulator of α4β2 nAChRs with stoichiometry-selective properties. Br J Pharmacol. 2013 Apr;168(8):2000-10. View Source
